Product packaging for N-Cyclohexyl-N-methylcinnamamide(Cat. No.:)

N-Cyclohexyl-N-methylcinnamamide

Cat. No.: B319201
M. Wt: 243.34 g/mol
InChI Key: AXTKMKUJCKDNBD-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Evolution of Cinnamamide (B152044) Derivatives in Chemical Science

Cinnamamide and its derivatives are a class of compounds that have long been a subject of interest in medicinal and pharmaceutical chemistry. lkdkbanmerucollege.ac.inresearchgate.net These compounds, both naturally occurring and synthetically produced, are derived from cinnamic acid, a compound found in plants like cinnamon. ontosight.ai Historically, research has focused on the wide range of biological activities exhibited by cinnamamide derivatives, including their potential as anticonvulsants, muscle relaxants, and antimicrobial agents. researchgate.net

The synthesis of various cinnamamide derivatives has been an active area of research, with methods like the Wittig reaction being employed to create novel compounds. lkdkbanmerucollege.ac.inresearchgate.net Over the decades, numerous derivatives have been synthesized and studied, leading to a deeper understanding of their structure-activity relationships. acs.org This foundational work has paved the way for the investigation of more complex derivatives like N-Cyclohexyl-N-methylcinnamamide.

Emerging Significance of this compound in Contemporary Chemical Biology Research

Chemical biology is a field that utilizes chemical tools and techniques to study and manipulate biological systems. ncsu.edu In this context, this compound has emerged as a compound of interest. While specific research on this particular derivative is still developing, the broader class of cinnamamides has shown promise in various areas of chemical biology. kawamuraresearchgroup.com

Researchers are exploring the potential of cinnamamide derivatives as chemical probes to investigate biological pathways. mdpi.com The unique structural features of this compound, combining a cyclohexyl and a methyl group on the amide nitrogen, make it a valuable candidate for such studies. These modifications can influence the compound's properties, such as its ability to interact with specific biological targets. The study of such compounds contributes to the broader effort of discovering new molecules with potential therapeutic applications. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO B319201 N-Cyclohexyl-N-methylcinnamamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

(E)-N-cyclohexyl-N-methyl-3-phenylprop-2-enamide

InChI

InChI=1S/C16H21NO/c1-17(15-10-6-3-7-11-15)16(18)13-12-14-8-4-2-5-9-14/h2,4-5,8-9,12-13,15H,3,6-7,10-11H2,1H3/b13-12+

InChI Key

AXTKMKUJCKDNBD-OUKQBFOZSA-N

SMILES

CN(C1CCCCC1)C(=O)C=CC2=CC=CC=C2

Isomeric SMILES

CN(C1CCCCC1)C(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CN(C1CCCCC1)C(=O)C=CC2=CC=CC=C2

solubility

35.1 [ug/mL]

Origin of Product

United States

Synthetic Methodologies for N Cyclohexyl N Methylcinnamamide and Analogues

Classical and Established Synthetic Pathways

The traditional methods for the synthesis of N-Cyclohexyl-N-methylcinnamamide primarily rely on the formation of an amide bond between a cinnamic acid derivative and N-cyclohexyl-N-methylamine.

Amidation Reactions from Cinnamic Acid Derivatives

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires activation of the carboxylic acid. diva-portal.org

A common and well-established method for the synthesis of this compound involves the activation of cinnamic acid with a coupling reagent. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the secondary amine, N-cyclohexyl-N-methylamine.

Commonly employed activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 4-dimethylaminopyridine (B28879) (DMAP) to enhance reaction rates and yields. analis.com.my Other activating agents that have been used for cinnamic acid amidation include phosphorus-based reagents like triphenylphosphine/trichloroisocyanuric acid (TCCA/PPh3) and hypervalent iodine compounds. beilstein-journals.org The general approach involves the in situ formation of a highly reactive acyl intermediate, such as an O-acylisourea (with carbodiimides) or an acyl phosphonium (B103445) salt, which is then readily displaced by the amine.

For instance, the reaction of cinnamic acid with DCC and N-cyclohexyl-N-methylamine would proceed through the formation of an O-acylisourea intermediate. The amine then attacks the activated carbonyl carbon to furnish this compound and the dicyclohexylurea byproduct.

Table 1: Common Activating Reagents for Cinnamic Acid Amidation
Activating ReagentAdditive (if any)Typical SolventGeneral Observations
N,N'-Dicyclohexylcarbodiimide (DCC)4-Dimethylaminopyridine (DMAP)Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF)High yields, but removal of dicyclohexylurea (DCU) byproduct can be challenging. analis.com.my
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)-Tetrahydrofuran (THF)Water-soluble byproduct simplifies workup. analis.com.my
Trichloroisocyanuric acid/Triphenylphosphine (TCCA/PPh3)--Ultrasound assistance can improve yields. beilstein-journals.org
5-Nitro-4,6-dithiocyanatopyrimidine (NDTP)--Fast reaction times, and the byproduct can be recycled. beilstein-journals.org

The yield and selectivity of the amidation reaction to form this compound can be significantly influenced by several factors. A systematic optimization of reaction parameters is often necessary to achieve the desired outcome. analis.com.my

Key parameters for optimization include:

Solvent: The choice of solvent can affect the solubility of reactants and the reaction rate. Common solvents for amidation include dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). analis.com.mymdpi.com

Temperature: While many amidation reactions proceed at room temperature, heating can sometimes be necessary to drive the reaction to completion, especially with less reactive substrates. analis.com.my

Stoichiometry of Reagents: The molar ratio of cinnamic acid, N-cyclohexyl-N-methylamine, and the activating agent can be crucial. An excess of the amine or activating agent may be used to ensure complete conversion of the carboxylic acid. analis.com.my

Order of Addition: The sequence of adding the reagents can impact the formation of side products. Pre-activating the carboxylic acid before the addition of the amine is a common strategy. analis.com.my

A study on the amidation of cinnamic acid with p-anisidine (B42471) found that using EDC in anhydrous THF at 60°C with a 1:1:1.5 molar ratio of cinnamic acid to amine to EDC gave the highest yield. analis.com.my Similar optimization studies would be beneficial for the synthesis of this compound.

Schmidt Reaction and Related Transformations for N-Alkyl Cinnamamide (B152044) Synthesis

The Schmidt reaction offers an alternative pathway for the synthesis of amides from carboxylic acids. wikipedia.org This reaction involves the treatment of a carboxylic acid with hydrazoic acid (HN3) in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.orgjk-sci.com The reaction proceeds through an acyl azide (B81097) intermediate, which then undergoes a rearrangement to form an isocyanate. Subsequent hydrolysis of the isocyanate yields an amine. wikipedia.orgorganic-chemistry.org

However, for the synthesis of a substituted amide like this compound, a variation of the Schmidt reaction starting from a ketone would be more relevant. In this case, the reaction of a ketone with hydrazoic acid leads to the formation of an amide. byjus.comlibretexts.org While not a direct route from cinnamic acid, this transformation is a key method for N-alkyl amide synthesis. The mechanism involves the acid-catalyzed addition of hydrazoic acid to the carbonyl group, followed by a rearrangement with the expulsion of nitrogen gas. wikipedia.org

It is important to note that hydrazoic acid is highly toxic and explosive, requiring specialized handling procedures. jk-sci.com

Nucleophilic Substitution Reactions in Amine Functionalization Strategies

Another synthetic approach involves the functionalization of a pre-existing amine. In the context of this compound, this could theoretically involve the N-alkylation of N-methylcinnamamide with a cyclohexyl halide or the N-acylation of N-methylcyclohexylamine with a cinnamoyl halide.

The N-alkylation of amides is generally less common than the acylation of amines. However, the direct alkylation of secondary amines with alkyl halides is a well-established method for the synthesis of tertiary amines. wikipedia.org This reaction is a nucleophilic aliphatic substitution where the amine acts as the nucleophile. ucalgary.ca A significant challenge in this approach is the potential for over-alkylation, as the product tertiary amine is often more nucleophilic than the starting secondary amine. ucalgary.caacs.orglibretexts.org

A more practical route would be the acylation of N-cyclohexyl-N-methylamine with cinnamoyl chloride. Cinnamoyl chloride can be readily prepared from cinnamic acid using reagents like thionyl chloride (SOCl2) or oxalyl chloride. The subsequent reaction of the acid chloride with N-cyclohexyl-N-methylamine, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct, would afford the desired amide. This is a highly efficient and widely used method for amide bond formation.

Advanced Catalytic Synthetic Approaches

In recent years, there has been a significant push towards the development of more sustainable and atom-economical methods for amide synthesis, with a focus on catalytic approaches that avoid the use of stoichiometric activating agents. diva-portal.orgmdpi.com

Direct catalytic amidation of carboxylic acids with amines is a highly desirable transformation. orgsyn.org Various catalytic systems have been developed for this purpose, including those based on boric acid and transition metals. orgsyn.orgorganic-chemistry.org Boric acid, for example, has been shown to be an effective catalyst for the amidation of sterically hindered N,N-disubstituted amides. orgsyn.org

Transition-metal catalysts, such as those based on copper, have also been employed for the synthesis of cinnamamides. rsc.org For instance, a copper-catalyzed oxidative amidation of cinnamic acids with secondary amines has been reported to produce α-ketoamides. rsc.org While this specific outcome is different, it highlights the potential of copper catalysis in activating cinnamic acid for reaction with amines.

Enzymatic catalysis also presents a green and highly selective alternative for amide synthesis. nih.govacs.org Lipases have been successfully used to catalyze the amidation of cinnamic acid derivatives. mdpi.com For example, Lipozyme® TL IM has been shown to be an effective catalyst for the synthesis of cinnamamides from methyl cinnamates and amines in a continuous-flow microreactor, offering high conversion rates and mild reaction conditions. mdpi.com

Table 2: Advanced Catalytic Approaches for Amide Synthesis
Catalyst TypeExample CatalystKey FeaturesPotential Applicability to this compound
Boric Acid CatalysisBoric AcidInexpensive, environmentally friendly, and effective for sterically hindered amides. orgsyn.orgHighly promising for the direct amidation of cinnamic acid with N-cyclohexyl-N-methylamine.
Transition Metal CatalysisCopper saltsCan facilitate direct amidation and oxidative amidation reactions. rsc.orgresearchgate.netPotentially applicable, though reaction conditions would need to be optimized to favor the desired cinnamamide over other products.
Enzymatic CatalysisLipases (e.g., Lipozyme® TL IM)High selectivity, mild reaction conditions, and environmentally benign. mdpi.comA viable green alternative, likely proceeding via aminolysis of a cinnamic ester.

Metal-Catalyzed Carbonylative and Alkylative Transformations

Metal catalysis offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate cyclic and spirocyclic systems from relatively simple cinnamamide precursors.

A significant advancement in the functionalization of cinnamamide derivatives is the iron-catalyzed decarbonylative cascade spirocyclization of N-arylcinnamamides. nih.govmdpi.com This method allows for the convenient introduction of various alkyl groups into the biologically significant azaspirocyclohexadienone core. nih.gov The reaction utilizes inexpensive and readily available aliphatic aldehydes as the source of the alkyl groups. mdpi.com

The process involves an oxidative decarbonylation of the aldehyde, which generates primary, secondary, or tertiary alkyl radicals. nih.govmdpi.com This is followed by a cascade sequence involving radical addition to the cinnamamide, spirocyclization, and an oxidation step to yield the final alkylated 1-azaspirocyclohexadienone product. nih.gov This strategy is noteworthy for its ability to construct two new bonds, a C(sp³)–C(sp³) and a C=O bond, in a single operation. nih.gov The reaction demonstrates the utility of iron catalysis as a practical alternative to methods employing more expensive noble metals. mdpi.commdpi.com

For instance, the reaction of N-(4-hydroxyphenyl)-N-methylcinnamamide with pivalaldehyde, catalyzed by iron, produces 3-(tert-Butyl)-1-methyl-4-phenyl-1-azaspiro[4.5]deca-6,9-diene-2,8-dione in a 52% yield. mdpi.com Similarly, reacting N-(4-hydroxyphenyl)-N-methyl-3-(4-(trifluoromethyl)phenyl)acrylamide with isobutyraldehyde (B47883) results in a 65% yield of the corresponding spirocyclic product. mdpi.com

Table 1: Examples of Iron-Catalyzed Spirocyclization of N-Arylcinnamamides

N-Arylcinnamamide SubstrateAldehydeProductYield
N-(4-hydroxyphenyl)-N-methylcinnamamide (1a)Pivalaldehyde (2i)3-(tert-Butyl)-1-methyl-4-phenyl-1-azaspiro[4.5]deca-6,9-diene-2,8-dione (3i)52% mdpi.com
N-(4-hydroxyphenyl)-N-methyl-3-(4-(trifluoromethyl)phenyl)acrylamide (1g)Isobutyraldehyde (2a)3-Isopropyl-1-methyl-4-(4-(trifluoromethyl)phenyl)-1-azaspiro[4.5]deca-6,9-diene-2,8-dione65% mdpi.com

Rhenium catalysis has been effectively employed for the alkylarylation of alkenes, a strategy applicable to cinnamamide scaffolds for the synthesis of various nitrogen-containing heterocycles. rsc.org Specifically, a rhenium-catalyzed reaction between N-arylacrylamides and hypervalent iodine(III) reagents (HIRs) facilitates a decarboxylative alkylarylation. rsc.org This process leads to the formation of structurally diverse products such as 3,3-disubstituted indolinones and trans-3,4-dihydroquinolinones. rsc.org

The reaction mechanism is believed to proceed through a cascade sequence initiated by decarboxylation, followed by intermolecular radical alkylation, intramolecular radical arylation, and finally, oxidative re-aromatization. rsc.org These transformations are valued for their broad substrate scope and tolerance of various functional groups. rsc.org This method provides a divergent approach to regioselectively synthesize important heterocyclic structures from cinnamamide-type precursors. rsc.orgresearchgate.net

Asymmetric Synthesis and Chiral Induction in Cinnamamide Architectures

The development of asymmetric synthetic methods is crucial for accessing enantiomerically pure compounds, which is often a prerequisite for biological applications. Catalytic asymmetric cycloadditions represent a powerful strategy for constructing chiral molecules from prochiral substrates.

Palladium catalysis is a cornerstone of modern asymmetric synthesis. In the context of amide chemistry, palladium complexes featuring chiral ligands can orchestrate highly enantioselective cycloaddition reactions. acs.orgnih.gov For example, palladium catalysts paired with chiral N-heterocyclic carbene (NHC) ligands have been successfully used in the asymmetric [3+2] cycloaddition of vinyl epoxides with allenic amides. acs.org This particular reaction yields chiral tetrahydrofurans with both high diastereoselectivity and enantioselectivity, creating vicinal tertiary and quaternary stereocenters. acs.org

The general principle involves the formation of a chiral catalyst complex that coordinates to the substrates, thereby controlling the stereochemical outcome of the ring-forming step. This approach has been extended to other systems, such as the formal [3+2] cycloaddition of aliphatic amides with maleimides, which proceeds via a twofold C(sp³)–H activation to generate cyclopentane (B165970) products. nih.gov The use of specifically designed ligands, like electron-deficient pyridine-3-sulfonic acid, can be critical for promoting the desired reaction pathway over competing processes. nih.gov Furthermore, palladium-catalyzed asymmetric [4+2] annulations of benzylamides with allenes have been developed to produce highly enantioenriched tetrahydroisoquinolines. acs.org These methods highlight the modularity and power of palladium catalysis in generating complex, chiral amide-containing structures. researchgate.net

Strategic Derivatization for Library Generation and Functional Probes

Systematic modification of a lead compound is a fundamental strategy in chemical biology and drug discovery. By creating a library of analogues, researchers can probe structure-activity relationships (SAR) to optimize a desired function or to develop molecular tools for studying biological systems.

The cinnamoyl moiety is a key structural component that is frequently modified to explore structure-activity relationships. nih.govbutantan.gov.br Substitutions on the phenyl ring within the cinnamoyl group can have a profound impact on the biological profile of the molecule. nih.gov For instance, in studies aimed at potentiating the effects of antibiotics in Escherichia coli, modifications to the cinnamoyl group were crucial. nih.gov While simple benzoyl amides showed no significant potentiation, the more rigid cinnamoyl derivative demonstrated activity, suggesting the importance of this structural feature. nih.gov

Further studies on N-cinnamoylanthranilates as TRPA1 channel modulators have shown that the electronic properties of substituents on the cinnamoyl ring dictate the compound's function. whiterose.ac.uk Derivatives with electron-withdrawing groups act as agonists, whereas those with strongly electron-donating groups behave as antagonists. whiterose.ac.uk Similarly, in the design of tyrosinase inhibitors, comparing cinnamoyl compounds to their benzoyl analogues revealed that while benzoyl derivatives were generally more potent, specific substitutions on the cinnamoyl ring could lead to increased potency. butantan.gov.bracs.org These findings underscore that the cinnamoyl scaffold is a versatile template where targeted modifications can fine-tune biological activity. nih.govbutantan.gov.br

Manipulation of the N-Cyclohexyl and N-Methyl Substituents

The identity of the substituents on the amide nitrogen of the cinnamamide scaffold plays a crucial role in determining the molecule's chemical properties and reactivity. Strategic manipulation of these groups, such as the N-cyclohexyl and N-methyl moieties, allows for the fine-tuning of the compound for various synthetic applications. The primary methods for achieving this involve direct amide formation with appropriately substituted amines or post-synthesis modification of the amide nitrogen.

A common and direct route to N,N-disubstituted cinnamamides involves the reaction of cinnamoyl chloride with a secondary amine. nih.govresearchgate.net For the synthesis of this compound, this would involve the acylation of N-methylcyclohexylamine. An alternative strategy is the sequential alkylation of a primary amide. For instance, a secondary N-substituted amide can be prepared and subsequently methylated. A general procedure for this involves treating the secondary amide (e.g., N-phenylcinnamamide) with a base such as sodium hydride (NaH) to deprotonate the nitrogen, followed by the addition of an alkylating agent like methyl iodide (CH₃I). rsc.org

The modification of these N-substituents is a key strategy for creating diverse chemical analogues. Researchers synthesize libraries of cinnamamides with varying N-aryl and N-alkyl groups to investigate their influence on reaction outcomes and biological interactions. researchgate.netmdpi.com For example, the synthesis of N-arylcinnamamides can be achieved by reacting cinnamoyl chloride with various substituted anilines in the presence of a base like triethylamine. nih.gov

The steric and electronic properties of the N-substituents can significantly influence the stereoselectivity and regioselectivity of subsequent reactions. In a study on the iodine(III)-catalyzed enantioselective 1,2-difluorination of cinnamamides, the nature of the N-substituent was found to be critical. harvard.edu It was hypothesized that anchimeric assistance from the amide group influences the reaction pathway. harvard.edu The study demonstrated that increasing the steric bulk of the N-substituent on a secondary amide led to modest improvements in the product ratio. harvard.edu While an N-tert-butyl group was found to be optimal for selectivity between 1,2-difluoride and 1,1-difluoride products, the results highlight the direct impact of N-substituent manipulation on reactivity. harvard.edu

The data below illustrates the effect of varying N-substituents on the outcome of a catalytic difluorination reaction.

EntryN-SubstituentYield (%)Product Ratio (1,2-difluoride:1,1-difluoride)
1H551.8:1
2Methyl721.8:1
3Isopropyl762.5:1
4tert-Butyl85>20:1
Data derived from a study on the enantioselective 1,2-difluorination of cinnamamides, demonstrating how the steric bulk of the N-substituent affects yield and product selectivity. harvard.edu

Furthermore, N-cyclohexyl and N-methyl cinnamamide scaffolds serve as foundational intermediates for constructing more complex molecular architectures. For example, N-(4-hydroxyphenyl)-N-methylcinnamamide has been used as a precursor in iron-catalyzed reactions to synthesize alkylated 1-azaspirocyclohexadienones. mdpi.com Similarly, complex isoquinolinones bearing an N-cyclohexyl amide group have been synthesized through multicomponent reactions where the cyclohexyl moiety was introduced via cyclohexyl isocyanide. nih.gov These examples underscore the utility of manipulating the N-substituents not just for tuning inherent properties, but also for enabling advanced synthetic transformations.

Structure Activity Relationship Sar Investigations of N Cyclohexyl N Methylcinnamamide

Elucidating Key Pharmacophoric Elements within the Cinnamamide (B152044) Scaffold

The cinnamamide framework is recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular structure that is capable of binding to multiple biological targets. nih.gov A number of derivatives have demonstrated a wide array of pharmacological activities, including anticonvulsant, anti-inflammatory, and anticancer effects. nih.govresearchgate.netnih.gov The specific biological profile of N-Cyclohexyl-N-methylcinnamamide is intrinsically linked to the distinct contributions of its constituent parts: the cinnamoyl group and the N-alkyl substituents.

Role of the Cinnamoyl Moiety in Modulating Biological Activity

The cinnamoyl moiety, which consists of a phenyl group attached to an α,β-unsaturated carbonyl system, is a critical determinant of the biological activity of cinnamamide derivatives. researchgate.net This structural feature is not merely a passive scaffold but an active participant in molecular interactions. The α,β-unsaturated carbonyl group, for instance, can act as a Michael acceptor, enabling it to form covalent bonds with biological nucleophiles, a mechanism implicated in the anticancer activity of some related compounds. researchgate.net

The biological importance of the cinnamoyl moiety is further underscored by its presence in a variety of natural products and synthetic drugs with diverse therapeutic applications. nih.gov In nature, cinnamoyl-CoA, a derivative of cinnamic acid, is a key intermediate in the biosynthesis of phenylpropanoids, compounds vital for plant defense and development. ontosight.ai

Influence of the N-Cyclohexyl and N-Methyl Substituents on Activity Profiles

The substituents attached to the amide nitrogen play a pivotal role in defining the pharmacological profile of this compound. The size, shape, and lipophilicity of these groups can profoundly impact the molecule's ability to cross biological membranes, its metabolic stability, and its interaction with target proteins. acs.orgharvard.edu

The N-methyl group, while smaller, also contributes to the molecule's properties. The presence of N-alkyl substituents can affect the electronic nature of the amide bond and influence its rotational barrier. acs.org Research on related compounds has shown that even small changes in N-alkylation can lead to significant differences in biological activity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scispace.comoup.com This approach is invaluable in medicinal chemistry for predicting the activity of novel compounds and for optimizing lead structures.

Computation of Chemical Descriptors and Feature Selection

The foundation of any QSAR model lies in the calculation of molecular descriptors. These are numerical values that encode various aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. researchgate.netnih.gov For a molecule like this compound, a wide array of descriptors can be computed.

Descriptor CategoryExamplesRelevance to this compound
Physicochemical LogP (lipophilicity), Molar Refractivity, Polar Surface Area (PSA)Influences membrane permeability and solubility. nih.govmdpi.com
Topological Connectivity Indices, Shape IndicesDescribes the branching and overall shape of the molecule.
Electronic Dipole Moment, HOMO/LUMO energies, Hammett constantsRelates to the molecule's reactivity and ability to engage in electronic interactions. nih.govscispace.com
3D Descriptors van der Waals Surface Area, Molecular VolumeProvides information about the three-dimensional size and shape. oup.com

Once a large set of descriptors is calculated, a crucial step is feature selection. This process aims to identify the most relevant descriptors that have the strongest correlation with the biological activity being studied. oup.com This is often achieved using statistical methods like genetic algorithms or multiple linear regression to build a robust and predictive model. scispace.com

Development of Predictive Models for Biological Activity

With the selected descriptors, a mathematical model is developed to predict the biological activity of new or untested compounds. scispace.com These models can range from simple linear equations to more complex machine learning algorithms. researchgate.net For cinnamamide derivatives, QSAR studies have successfully identified key descriptors that influence their anticonvulsant activity, including the partition coefficient, molar refraction, and the Hammett constant of substituents on the benzene (B151609) ring. nih.govscispace.com

The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques. mdpi.com A well-validated QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. nih.gov

Conformational Analysis and its Correlation with Biological Recognition

The biological activity of a molecule is not solely dependent on its chemical composition but also on its three-dimensional shape, or conformation. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can arise from rotation around single bonds. wikipedia.orgcutm.ac.in For a flexible molecule like this compound, understanding its preferred conformations is crucial for comprehending how it interacts with its biological target.

The interaction between a ligand and its receptor is often highly specific, akin to a key fitting into a lock. The molecule must adopt a particular conformation, often referred to as the "bioactive conformation," to bind effectively to the receptor's active site. nih.gov Therefore, identifying the low-energy conformations of this compound is a key step in understanding its biological recognition. nih.gov

Investigation of Rotational Barriers in Amide Bonds using Spectroscopic and Computational Methods

The rotation around the amide C-N bond in this compound is a key determinant of its three-dimensional structure and, consequently, its interaction with biological targets. This rotation is restricted due to the partial double bond character of the C-N bond, arising from resonance delocalization of the nitrogen lone pair with the carbonyl group. This restriction can lead to the existence of distinct rotational isomers, or rotamers (e.g., syn- and anti-conformers), which can interconvert at a rate dependent on the energy barrier to rotation.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for studying this rotational phenomenon. Variable temperature (VT) NMR studies can be employed to monitor the coalescence of signals corresponding to the different rotamers. As the temperature increases, the rate of rotation around the amide bond increases, leading to a broadening and eventual merging of the distinct NMR signals into a single time-averaged signal. From the coalescence temperature and the chemical shift difference between the rotameric signals, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. For structurally related cinnamamides, such as certain N-methyl-cinnamoyl derivatives, dynamic NMR studies have successfully characterized the presence of syn- and anti-rotamers and quantified their interconversion barriers. mdpi.com

Computational methods, especially Density Functional Theory (DFT), complement experimental spectroscopic data by providing detailed energetic profiles of the rotational process. DFT calculations can model the ground state geometries of the different conformers and the transition state for their interconversion. These calculations allow for the determination of rotational energy barriers in various media, from the vacuum to different solvent environments, by employing appropriate solvent models. Such computational studies on related amides have shown that the relative stability of rotamers and the height of the rotational barrier can be influenced by the steric and electronic nature of the substituents on the nitrogen atom and the cinnamoyl moiety.

Determination of Conformational Preferences in Diverse Media

In non-polar solvents, intramolecular forces like van der Waals interactions and steric hindrance are dominant in determining the preferred conformation. The bulky cyclohexyl group will likely adopt a stable chair conformation, and its orientation relative to the planar cinnamoyl group will be a key conformational feature. In polar solvents, intermolecular interactions, such as hydrogen bonding with solvent molecules, can play a more significant role and potentially stabilize conformations that are less favored in non-polar environments.

X-ray crystallography provides definitive information on the solid-state conformation of a molecule. For instance, studies on other cinnamamide derivatives have revealed nearly planar 3-phenylprop-2-enamide moieties in their crystal structures. mdpi.com Computational modeling can further explore the conformational landscape of this compound in different media, predicting the relative energies of various conformers and identifying the most stable structures. These studies can elucidate how the interplay of steric effects from the N-cyclohexyl and N-methyl groups and the electronic properties of the cinnamoyl system dictates the molecule's preferred shape.

Analog-Based SAR Studies: Systematic Structural Modifications and Their Impact on Activity

Systematic structural modifications of this compound are crucial for elucidating its structure-activity relationships. These studies involve the synthesis and biological evaluation of analogs with variations in the N-substituents, the cinnamoyl backbone, and the phenyl ring. The insights gained from these studies are instrumental in identifying the key pharmacophoric features required for a specific biological activity. Cinnamamides as a class have been investigated for a wide range of biological activities, including anticonvulsant, antidepressant, antimicrobial, and anticancer effects. lkdkbanmerucollege.ac.innih.govnih.gov

The N-substituents play a critical role in modulating the biological activity of cinnamamides. The size, lipophilicity, and hydrogen-bonding capacity of these groups can significantly influence target binding and pharmacokinetic properties. omicsonline.org For example, in a series of cinnamamide derivatives investigated for antibiotic potentiation, only a methyl substitution on the amide nitrogen resulted in significant activity, highlighting the specific requirement of this group. nih.gov The cyclohexyl group, being a bulky and lipophilic moiety, can contribute to binding affinity through hydrophobic interactions and may also influence the metabolic stability of the compound. omicsonline.orgtbzmed.ac.ir

Modifications to the cinnamoyl moiety, including the phenyl ring and the α,β-unsaturated system, have also been extensively studied. The electronic properties of substituents on the phenyl ring can have a profound impact on activity. For instance, in a study of (E)-N-alkyl-α,β-dimethylcinnamamides, electron-withdrawing groups on the phenyl ring were found to increase anticonvulsant activity, while electron-donating groups reduced it. nih.gov The presence of a trifluoromethyl group, an electron-withdrawing substituent, on the phenyl ring has been shown to be beneficial for the antidepressant and anticonvulsant activities of certain cinnamamide derivatives. nih.govnih.gov The stereochemistry of the double bond is also a critical factor, with the (E)-isomers of cinnamamides often exhibiting different biological profiles compared to their (Z)-isomers. nih.gov

The following tables summarize representative SAR findings from studies on various cinnamamide derivatives, which can provide a framework for understanding the potential impact of similar modifications to this compound.

Table 1: SAR of Phenyl Ring Substitutions in (E)-N-Alkyl-α,β-dimethylcinnamamides on Anticonvulsant Activity

Phenyl Ring SubstituentElectronic EffectImpact on Anticonvulsant Activity
UnsubstitutedNeutralBaseline activity
Electron-donatinge.g., -OCH₃Reduced activity
Electron-withdrawinge.g., -Cl, -NO₂Increased activity
Data derived from studies on (E)-N-alkyl-α,β-dimethylcinnamamides. nih.gov

Table 2: SAR of N-Amide Substitution on Antibiotic Potentiation Activity

N-Amide SubstituentResulting Activity
HydrogenNo potentiation
MethylPotentiation of activity
EthylInactive
CyclopropylInactive
IsopropylInactive
Data from a study on cinnamamide derivatives as antibiotic potentiators. nih.gov

Table 3: Impact of Phenyl Ring Substituents on Antidepressant-like Activity of Cinnamamide Derivatives

Phenyl Ring ModificationKey SubstituentEffect on Activity
Methylenedioxyphenyl with trifluoromethyl-CF₃Significant antidepressant activity
Unsubstituted phenyl-Baseline activity
Findings from an investigation into cinnamamide derivatives as antidepressant agents. nih.gov

These SAR studies collectively underscore the importance of fine-tuning the structural features of the cinnamamide scaffold to optimize biological activity. For this compound, these findings suggest that modifications to the cyclohexyl and methyl groups, as well as substitutions on the phenyl ring of the cinnamoyl moiety, would likely lead to significant changes in its biological profile.

Molecular and Cellular Mechanism of Action Studies

Identification and Validation of Molecular Targets

The initial steps in characterizing the mechanism of action of a compound involve identifying its direct molecular interactors. For N-Cyclohexyl-N-methylcinnamamide, this process includes receptor binding studies and enzyme inhibition assays to pinpoint its primary targets within the cell.

Receptor Binding Studies and Affinity Profiling

While direct receptor binding data for this compound is not extensively documented in publicly available literature, the structural motifs of the molecule, namely the N-cyclohexyl and cinnamamide (B152044) groups, are present in compounds known to interact with specific receptor families. This suggests potential, yet unconfirmed, binding affinities for this compound to similar receptors.

Notably, compounds with N-cyclohexyl moieties have been investigated for their affinity to opioid and melanocortin receptors. For instance, certain substituted 4-aminocyclohexane derivatives demonstrate binding to both the μ-opioid receptor and the ORL1-receptor. google.com Similarly, studies on cis-(-)-N-normetazocine derivatives, where a cyclohexyl ring is part of the N-substituent, have shown significant affinity for the μ-opioid receptor (MOR). semanticscholar.org The presence of the cyclohexyl group in these compounds appears to play a role in their binding profiles. semanticscholar.org

Furthermore, the melanocortin receptor (MCR) family is another potential target. Various compounds incorporating a cyclohexyl group have been evaluated for their interaction with melanocortin receptor subtypes. mdpi.comnovonordisk.com For example, NNC0070-0453, a long-acting MC4-R selective α-MSH analogue, incorporates a cyclohexyl group and shows high affinity for this receptor. novonordisk.com

The following table summarizes the binding affinities of structurally related compounds to their respective receptors, providing a basis for potential target classes for this compound.

Compound ClassReceptor TargetReported Affinity (Ki/IC50)Reference
Substituted 4-aminocyclohexane derivativesμ-opioid receptor, ORL1-receptorFavorable binding reported google.com
cis-(-)-N-Normetazocine derivatives with N-cyclohexyl substituentμ-opioid receptor (MOR)Ki = 56 nM semanticscholar.org
NNC0070-0453 (α-MSH analogue)Melanocortin 4 Receptor (MC4R)IC50 = 0.57 nM novonordisk.com
N-(4-((4-aminocyclohexyl)methyl)cyclohexyl)-N-(2-bromoallyl)-4-(1H-indol-3-yl)butanamideMelanocyte-stimulating hormone receptorKi = 810 nM bindingdb.org

This table presents data for compounds structurally related to this compound to suggest potential receptor targets. Direct binding data for this compound is not available.

Enzyme Inhibition or Activation Mechanisms (e.g., HSP70 ATPase Inhibition)

The potential for this compound to act as an enzyme inhibitor has been considered, particularly in the context of heat shock protein 70 (Hsp70). Hsp70 is a molecular chaperone crucial for protein homeostasis, and its function is dependent on its ATPase activity. nih.govplos.org The ATPase domain of Hsp70 regulates its substrate binding and release cycle, making it a target for therapeutic intervention. nih.govleedsbeckett.ac.uk

Inhibitors of Hsp70 ATPase activity can disrupt the chaperone's function, leading to the accumulation of misfolded proteins and potentially inducing apoptosis in cancer cells. nih.gov While there is no direct evidence of this compound inhibiting Hsp70, the general mechanism of Hsp70 ATPase inhibition involves molecules that bind to the ATP-binding pocket of the N-terminal domain (NBD) of Hsp70, competing with ATP. nih.gov For example, the compound VER-155008 is an ATP-competitive inhibitor of Hsp70. nih.gov Other small molecules have also been identified that allosterically inhibit Hsp70 activity. nih.gov

Further research would be necessary to determine if this compound possesses the structural features required to bind to and inhibit the ATPase activity of Hsp70 or other enzymes. Standard Hsp70 ATPase activity assays, which measure the hydrolysis of ATP to ADP, could be employed for this purpose. bpsbioscience.com

Modulation of Cellular Pathways and Biological Processes

Following the identification of molecular targets, research efforts turn to understanding how the interaction of a compound with its target(s) translates into changes in cellular signaling and function.

Investigations into Cellular Signaling Cascade Interventions

Given the potential of this compound to interact with opioid and melanocortin receptors, it is plausible that it could modulate downstream signaling cascades associated with these receptors.

Opioid Receptor Signaling: Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, can influence several intracellular signaling pathways. painphysicianjournal.com A primary mechanism is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. mdpi.com This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling events. nih.govnih.gov Opioid receptor activation can also modulate ion channels and the mitogen-activated protein kinase (MAPK) pathway. painphysicianjournal.comnih.gov

Melanocortin Receptor Signaling: Melanocortin receptors are also GPCRs that primarily couple to the Gαs subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. nih.govfrontiersin.org The subsequent activation of PKA can lead to various cellular responses depending on the cell type. frontiersin.org The MAPK/ERK pathway can also be activated by melanocortin receptors. frontiersin.org

Therefore, if this compound were to act as an agonist or antagonist at these receptors, it could be expected to alter the intracellular concentrations of second messengers like cAMP and influence the phosphorylation status of key signaling proteins in the MAPK pathway. nih.govnih.gov

Regulation of Cellular States and Phenotypic Changes

The modulation of the signaling pathways described above can lead to significant changes in cellular states and phenotypes.

Potential Phenotypic Changes via Opioid Receptor Modulation: The modulation of opioid receptors is well-known to affect pain perception at the organismal level. At a cellular level, it can influence cell survival and proliferation.

Potential Phenotypic Changes via Melanocortin Receptor Modulation: The melanocortin system is involved in a diverse range of physiological processes. nih.gov Activation of the MC1R, for instance, leads to increased melanin (B1238610) synthesis in melanocytes, resulting in skin pigmentation. The MC4R is a key regulator of energy homeostasis, with its activation leading to decreased food intake and increased energy expenditure. mdpi.com Modulation of the MC5R has been linked to the regulation of sebum secretion. google.com Therefore, interaction of this compound with these receptors could potentially influence these cellular and physiological outcomes.

Insights into Mechanism of Action via Potentiation Effects

The mechanism of action of a compound can sometimes be elucidated by its ability to potentiate, or enhance, the effects of other known drugs or endogenous molecules. There is currently no available research demonstrating any potentiation effects of this compound. Such studies, often involving combination treatments in cellular or in vivo models, would be a valuable area for future investigation to further refine the understanding of its molecular and cellular mechanisms.

No Publicly Available Research Found for this compound in Chemical Biology Applications

Following a comprehensive search of publicly available scientific literature and databases, no specific research could be located regarding the chemical biology applications of the compound This compound .

Despite extensive queries targeting its potential use as a molecular probe, its integration with genomic and proteomic technologies for target identification, and its application in chemical genetics, no studies detailing these aspects for this specific compound were identified.

Therefore, it is not possible to provide a scientifically accurate article on the "Chemical Biology Applications of this compound" based on the provided outline. The requested detailed research findings, data tables, and specific applications in the areas of:

Design and Application as Molecular Probes for Biological Systems

Integration with Genomic and Proteomic Technologies for Target Deconvolution

Small Molecule-Based Target Identification Strategies

High-Content Phenotypic Screening and Pathway Elucidation

Chemical Genetics and Perturbation of Biological Systems for Functional Characterization

...could not be fulfilled due to the absence of relevant research data for this compound.

It is possible that research on this compound exists but is not publicly indexed, is part of proprietary corporate research, or uses a different nomenclature. However, based on the available information, an article on this specific topic cannot be generated at this time.

Computational and Theoretical Chemistry Analyses

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to understanding the electronic behavior of molecules. These studies provide insights into molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like N-Cyclohexyl-N-methylcinnamamide, DFT calculations would be employed to determine a variety of molecular properties. These calculations could predict the molecule's optimized geometric bond angles and bond lengths. Furthermore, DFT is utilized to calculate vibrational frequencies, which can be compared with experimental data from techniques like Fourier-transform infrared (FT-IR) spectroscopy to confirm the molecular structure. Frontier molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined using DFT, providing insights into the molecule's reactivity and electronic transitions.

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry and physical properties of compounds. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, govern how molecules interact with each other and with other substances. The analysis of NCIs helps in understanding crystal packing, protein-ligand binding, and other molecular recognition processes. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are often employed to visualize and quantify these weak interactions. For this compound, such analysis would reveal the nature and strength of intermolecular forces, which are essential for predicting its behavior in different environments.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights that are not available from static quantum mechanical calculations.

Exploration of Conformational Landscapes and Stability Analysis

The flexibility of the cyclohexyl and cinnamamide (B152044) moieties in this compound allows for a variety of spatial arrangements or conformations. Molecular dynamics simulations can be used to explore the conformational landscape of the molecule, identifying the most stable, low-energy conformations. By simulating the molecule's movements over time, researchers can understand its flexibility and the energy barriers between different conformations. This information is critical for understanding how the molecule might adopt different shapes to interact with biological targets.

Dynamic Analysis of Ligand-Target Interactions

If this compound were to be studied as a potential ligand for a biological target, such as an enzyme or receptor, MD simulations would be invaluable. These simulations can model the dynamic process of the ligand binding to the target, revealing the key interactions that stabilize the complex. This dynamic analysis can identify which amino acid residues are crucial for binding and how the ligand and target adapt their conformations upon binding. Such studies are instrumental in drug design, helping to rationalize the binding affinity and selectivity of a compound.

Cheminformatics and Molecular Modeling

Cheminformatics and molecular modeling encompass a range of computational techniques used to analyze and predict the properties of chemical compounds. These methods are widely used in drug discovery and materials science. For this compound, cheminformatics tools could be used to calculate various molecular descriptors, such as molecular weight, lipophilicity (logP), and polar surface area. These descriptors are used to predict the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Molecular modeling techniques, including molecular docking, could be used to predict the preferred binding mode of this compound to a target protein, providing a structural basis for its potential biological activity.

Virtual Screening and Ligand-Based Design Methodologies

Virtual screening is a computational technique used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. This process can be either structure-based, relying on the three-dimensional structure of the target, or ligand-based, which utilizes the knowledge of molecules known to interact with the target.

Ligand-based drug design, in the absence of a known receptor structure, leverages the information from a set of known active ligands to develop a model that defines the essential physicochemical properties required for biological activity. Common ligand-based methods include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. These approaches help in the design of new molecules with improved potency and selectivity.

A review of scientific literature and chemical databases reveals a notable absence of specific studies applying virtual screening or ligand-based design methodologies directly to this compound. While the principles of these techniques are widely applied in drug discovery, dedicated research focusing on this particular compound's interaction with specific biological targets through these computational approaches has not been identified in publicly available research.

Predictive Modeling of Pharmacological Attributes

Predictive modeling of pharmacological attributes, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, is a critical component of computational chemistry. These models use the chemical structure of a compound to forecast its pharmacokinetic and toxicological properties, providing an early assessment of a drug candidate's potential success.

In silico tools for ADMET prediction analyze various molecular descriptors to estimate properties such as solubility, permeability, metabolic stability, and potential for adverse effects. These predictions are vital for prioritizing compounds for further experimental testing and for optimizing lead compounds to improve their drug-like properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.